molecular formula C11H11N3O3S B1680476 Saccharin 1-methylimidazole CAS No. 482333-74-4

Saccharin 1-methylimidazole

Cat. No. B1680476
M. Wt: 265.29 g/mol
InChI Key: DMSNKRPEUQVMNF-UHFFFAOYSA-N
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Description

Saccharin 1-methylimidazole, also known as SMI, is a chemical activator commonly used in solid-phase synthesis of DNA and RNA oligonucleotides . It catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .


Synthesis Analysis

SMI is used as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely employed due to its efficiency and the stability of nucleoside phosphoramidites, which are used as building blocks .


Molecular Structure Analysis

The molecular formula of SMI is C11H11N3O3S . It has a molecular weight of 265.29 g/mol . The InChIKey is DMSNKRPEUQVMNF-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of DNA and RNA oligonucleotides, SMI catalyzes the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .


Physical And Chemical Properties Analysis

SMI has a molecular weight of 265.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 .

Scientific Research Applications

Ionic Liquid Lubricants

  • Application: Saccharin derivatives like 1-alkyl-3-methylimidazolium saccharinates are used in creating halogen-free ionic liquid (IL) lubricants. These lubricants are environmentally friendly due to their biodegradability and reduced toxicity. They exhibit good lubrication properties for steel/steel and steel/copper friction pairs, making them suitable as 'green' alternatives to conventional IL lubricants.
  • Reference: (Fan et al., 2015).

Synthesis of Polynucleotides

  • Application: Saccharin and N-methylimidazole are used in the synthesis of polynucleotides. They facilitate the activation of phosphoramidite, involving nucleophilic catalysis and formation of reactive saccharin adducts. This process is essential in the coupling step of polynucleotide synthesis.
  • Reference: (Russell et al., 2008).

Extraction of Lactic Acid

  • Application: N-alkylsubstituted N-methylimidazolium saccharinates, such as [C8/10C1im][Sac], show potential as extractants of l-lactic acid from aqueous solutions. They form hydrophobic ionic liquids, suggesting their use in extraction media. This application is significant for lactic acid recovery in biotechnological processes.
  • Reference: (Tonova et al., 2014).

Synthesis of Aminofurans

  • Application: Saccharin is involved in the synthesis of highly functionalized aminofuran derivatives. The process includes protonation of intermediates in the reaction between alkyl isocyanides and dibenzoylacetylene, leading to vinylnitrilium cations. This has implications in medicinal chemistry and organic synthesis.
  • Reference: (Yavari et al., 2003).

Neurobiological Research

  • Application: Saccharin influences neurite extension by regulating microtubule organization in cultured neuronal cells. It promotes neurite extension in a dose-dependent manner, suggesting implications for understanding neuronal development and disorders.
  • Reference: (Yamashita et al., 2013).

Ethanol Fermentation

  • Application: Saccharin derivatives play a role in improving vanillin tolerance and ethanol fermentation performances in Saccharomyces cerevisiae strains. This is crucial for bioethanol production and yeast biotechnology.
  • Reference: (Zheng et al., 2017).

Safety And Hazards

SMI is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSNKRPEUQVMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saccharin 1-methylimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Tsukamoto, Y Hayakawa - Synthesis of Therapeutic Oligonucleotides, 2018 - Springer
… -tetrazole (Activator 42), 4,5-dicyanoimidazole (DCI), certain carboxylic acids, and various acid/azole complexes such as benzimidazolium triflate (BIT) and saccharin 1-methylimidazole …
Number of citations: 1 link.springer.com
X Wei - Tetrahedron, 2013 - Elsevier
… in acetonitrile.123, 124, 125 Saccharin-1-methylimidazole (SMI), one of the resulting salts, is … The investigation of Sinha's group indicated that saccharin-1-methylimidazole is as effective …
Number of citations: 49 www.sciencedirect.com
S Paul, MH Caruthers - Journal of the American Chemical Society, 2016 - ACS Publications
… In order to further investigate this problem, several less acidic activators (tetrazole, saccharin-1-methylimidazole, 4,5-dicyanoimidazole) were tested in attempts to identify one that …
Number of citations: 23 pubs.acs.org
AM Rush, MP Thompson, ET Tatro, NC Gianneschi - ACS nano, 2013 - ACS Publications
… Oligonucleotides ssDNA-1 and ssDNA-2 were synthesized in-house using automated phosphoramidite chemistry and saccharin 1-methylimidazole as an activator. Standard 2-…
Number of citations: 90 pubs.acs.org
A Manetto, S Warncke, T Frischmuth - glenresearch.com
The copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a group of reactions named click-reactions (Figure 1, Page 2). According to Sharplesss …
Number of citations: 2 www.glenresearch.com
AM Rush - 2015 - search.proquest.com
A number of nucleic acid-polymer conjugates were synthesized, resulting in amphiphilic polymer-nucleic acid conjugates with the capability to self-assemble into a range of discrete …
Number of citations: 3 search.proquest.com

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